2-Bromo-5-(2-methoxyethyl)thiophene
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Overview
Description
2-Bromo-5-(2-methoxyethyl)thiophene is an organic compound with the molecular formula C7H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-methoxyethyl)thiophene typically involves the bromination of 5-(2-methoxyethyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-methoxyethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophenes.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the thiophene ring with another aromatic ring.
Scientific Research Applications
2-Bromo-5-(2-methoxyethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methoxyethyl)thiophene in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The sulfur atom in the thiophene ring also plays a crucial role in stabilizing reaction intermediates and facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiophene: Similar in structure but lacks the methoxyethyl group.
2-Acetyl-5-bromothiophene: Contains an acetyl group instead of a methoxyethyl group.
Uniqueness
2-Bromo-5-(2-methoxyethyl)thiophene is unique due to the presence of the methoxyethyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H9BrOS |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2-bromo-5-(2-methoxyethyl)thiophene |
InChI |
InChI=1S/C7H9BrOS/c1-9-5-4-6-2-3-7(8)10-6/h2-3H,4-5H2,1H3 |
InChI Key |
CUAWUGTZOFTTOE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=C(S1)Br |
Origin of Product |
United States |
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